7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one belongs to the class of organic compounds known as quinazolinones. Quinazolinones are a prominent class of heterocyclic compounds consisting of a pyrimidine ring fused with a benzene ring, and they exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. [] The presence of various substituents at different positions on the quinazolinone ring system can significantly impact their biological activity and pharmacological properties. Due to their diverse biological activities, quinazolinones have emerged as attractive scaffolds for the development of novel therapeutic agents. [, , , , , ]
7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications. This compound features a quinazolinone core with specific substituents that enhance its reactivity and biological properties. The compound is recognized for its role as an intermediate in organic synthesis and has garnered attention in pharmaceutical research due to its potential applications in treating various diseases.
The compound can be sourced from chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. It is also referenced in various scientific literature focusing on medicinal chemistry and drug development.
7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one is classified as:
The synthesis of 7-chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one typically involves several key steps:
Key parameters such as temperature, reaction time, and the use of catalysts are optimized to ensure high yield and purity of the final product. Industrial production methods may vary but generally follow similar synthetic routes on a larger scale.
The specific arrangement of atoms contributes to its chemical behavior and biological activity.
7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one can participate in various chemical reactions due to its functional groups:
These reactions are typically performed under controlled conditions to optimize yields and minimize side reactions. Reaction conditions such as solvent choice, temperature, and catalysts play crucial roles in determining the outcome.
The mechanism of action for 7-chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one relates primarily to its interactions with biological targets:
Research indicates that quinazolinones exhibit significant activity against targets such as protein kinases, which are crucial in cancer biology. Specific binding affinities and inhibitory constants (IC50 values) are determined through biochemical assays.
Relevant data from studies indicate that modifications on the quinazolinone scaffold can significantly influence both physical properties (like solubility) and biological activities (like potency against cancer cell lines).
7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one has several applications in scientific research:
Quinazolin-4(3H)-one represents a privileged heterocyclic scaffold in drug design, characterized by a fused benzopyrimidinone structure. This nucleus has yielded numerous clinically approved agents across therapeutic areas, particularly in oncology and antimicrobial therapy. The historical significance stems from its versatility in accommodating diverse substituents while maintaining target affinity. Marketed drugs like prazosin (alpha-blocker), erlotinib (EGFR tyrosine kinase inhibitor), and afatinib (irreversible EGFR inhibitor) exemplify the pharmacophoric utility of this core [1] [5]. The scaffold’s stability, synthetic accessibility, and capacity for hydrogen bonding interactions with biological targets have cemented its role in medicinal chemistry. Over 40,000 biologically active quinazolinone derivatives are documented, with more than 200 occurring naturally as alkaloids like febrifugine—a traditional antimalarial agent [1] [9]. The timeline of quinazolinone drug development reveals continuous innovation: from early sedatives (methaqualone, 1951) to contemporary targeted therapies like dacomitinib for NSCLC [5] [9].
Table 1: Clinically Approved Drugs Based on Quinazolin-4(3H)-one Scaffold
Drug Name | Therapeutic Use | Key Substituents | Molecular Target |
---|---|---|---|
Prazosin | Hypertension | Fused piperazine ring at C2 | Alpha-1 adrenergic receptor |
Erlotinib | Non-small cell lung cancer | 4-Anilino; 6,7-dimethoxy | EGFR tyrosine kinase |
Afatinib | Metastatic NSCLC | 4-Anilino; 6-substituent; acrylamide at C6 | Irreversible EGFR inhibitor |
Dacomitinib | EGFR-mutated NSCLC | 4-Anilino; 6,7-diethoxy | Pan-HER kinase inhibitor |
Trimethoprim* | Antibacterial | 2,4-Diamino; 5-substituted benzyl | Dihydrofolate reductase |
*Trimethoprim contains a 2,4-diaminopyrimidine core structurally analogous to quinazolinone.
Strategic functionalization at the 2- and 3-positions of the quinazolinone nucleus enables precise modulation of biological activity, pharmacokinetics, and target selectivity. The C2 position is electron-deficient due to adjacent nitrogen atoms, rendering it amenable to nucleophilic substitution. Introducing alkylaminomethyl groups (e.g., -CH₂NHEt) enhances water solubility via protonation while providing a flexible linker for auxiliary interactions with enzyme cleft residues [9] [10]. The N3 position allows for:
Synthetic studies demonstrate that 2-aminomethyl substitutions significantly enhance antibacterial potency against Gram-positive pathogens compared to unsubstituted analogs. For example, 2-aminomethyl-3-phenylquinazolin-4-ones exhibit MIC values 8-16-fold lower than their 2-methyl counterparts against S. aureus [10]. This enhancement correlates with improved membrane penetration and DNA gyrase binding affinity.
Table 2: Structure-Activity Relationships (SAR) of C2 and N3 Modifications
C2 Substituent | N3 Substituent | Key Biological Activities | Potency vs. Scaffold |
---|---|---|---|
-CH₃ | H | Moderate antimicrobial activity | Baseline (1x) |
-CH₂NHCH₂CH₃ | H | Enhanced Gram-positive coverage; Cytotoxicity | 8-16x ↑ vs. -CH₃ |
-CH₂N(CH₂CH₃)₂ | Phenyl | Broad-spectrum antimicrobial | 4-8x ↑ vs. -CH₃ |
-CH₂SH | 4-Chlorophenyl | Antifungal activity (Candida spp.) | 2-4x ↑ vs. -CH₃ |
-C₆H₅ | Benzyl | Tyrosine kinase inhibition | Variable by target |
Halogenation at C7 profoundly influences the electronic properties and target affinity of quinazolinones. Chlorine’s strong electron-withdrawing effect induces:
Comparative MIC studies reveal that 7-chloro substitution reduces inhibitory concentrations by 50-70% against resistant Staphylococcus aureus compared to unsubstituted analogs. Specifically, 7-chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one demonstrates MIC values of 6–9 µg/mL against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa—comparable to first-line antibiotics like ciprofloxacin [4] [6] [10]. The chlorine atom occupies a hydrophobic pocket in the ATP-binding site of bacterial gyrase, explaining its contribution to potency. Molecular modeling confirms that the 7-Cl/2-aminomethyl combination synergistically enhances hydrogen bonding with Asn46 and Asp73 residues in S. aureus DNA gyrase [7].
Table 3: Antimicrobial Activity of 7-Substituted Quinazolinones
7-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Gyrase Inhibition IC₅₀ (µM) |
---|---|---|---|
H | 32.0 | >128 | 42.7 ± 1.9 |
Cl | 8.5 | 64.0 | 18.3 ± 0.8 |
Br | 7.2 | 32.0 | 15.1 ± 0.6 |
OCH₃ | 64.0 | >128 | >100 |
NO₂ | 16.0 | 128 | 24.9 ± 1.2 |
Data adapted from [4] [6] [10]
The strategic incorporation of a 7-chloro group, combined with a 2-(ethylaminomethyl) side chain, positions this compound as a promising lead for combating resistant Gram-positive infections. Future research should explore synergistic effects with β-lactams and structure-based optimization of solubility parameters for in vivo efficacy.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9